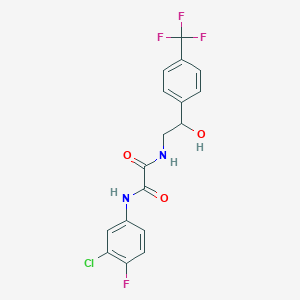
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a chemical entity that appears to be related to the class of oxalamides. Oxalamides are compounds that contain the oxalamide functional group, which consists of two amide groups connected by a carbonyl (C=O) linker. The specific structure of this compound suggests it may have biological activity, possibly related to the NMDA receptor, given the relatedness to compounds studied for their antagonistic properties at NMDA receptor subtypes .
Synthesis Analysis
The synthesis of related oxalamides has been explored through a novel one-pot synthetic approach, which involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides. This method, which includes the classical Meinwald rearrangement and a new rearrangement sequence, has been shown to be operationally simple and high yielding. It provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of oxalamides is characterized by the presence of two amide groups. The specific substituents on the phenyl rings in the compound , such as chloro, fluoro, and trifluoromethyl groups, are likely to influence its electronic properties and, consequently, its biological activity. The hydroxy group may also play a role in the compound's ability to interact with biological targets, such as the NMDA receptor .
Chemical Reactions Analysis
Oxalamides can participate in various chemical reactions due to their amide groups. These reactions may include hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. The presence of substituents like chloro and fluoro may affect the reactivity of the compound, potentially making it more resistant to hydrolysis. The electron-withdrawing trifluoromethyl group could also impact the compound's reactivity by stabilizing the amide bond through resonance.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of halogens and the trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility in organic solvents versus water. The boiling and melting points, as well as the stability of the compound, would be determined by the strength of intermolecular forces, such as hydrogen bonding, which could be facilitated by the hydroxy group. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, are also critical in determining the compound's interactions with biological targets .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Recent studies on compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide have focused on pharmacokinetics and metabolism. For example, the study of S-1, a selective androgen receptor modulator, showed its low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential for treating androgen-dependent diseases (Wu et al., 2006).
Neurokinin-1 Receptor Antagonism
Another study highlighted the development of a neurokinin-1 receptor antagonist with high water solubility and effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001). This research underlines the potential of similar compounds in neurokinetic receptor targeting.
Development of Radiotracers
Compounds structurally akin to this compound have been synthesized for use as radiotracers in positron emission tomography (PET) imaging, particularly for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Insecticidal Activity
Flubendiamide, a novel insecticide with a unique chemical structure similar to the mentioned compound, has demonstrated extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This indicates the potential use of similar compounds in pest management programs (Tohnishi et al., 2005).
Analyzing Chemical Stability
Studies have also been conducted to analyze the chemical stability and fate of similar compounds in various conditions, which is crucial in understanding their behavior and potential applications in different environments (Gilard et al., 1999).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.
Mode of Action
It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.
Result of Action
Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXDANQQXSNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)
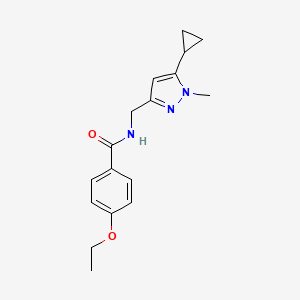
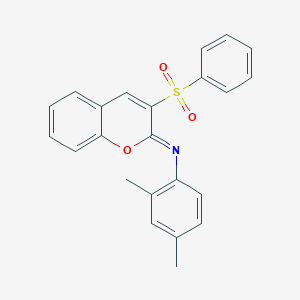


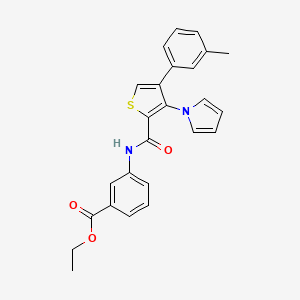
![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)
![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
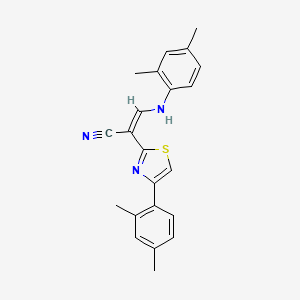
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)
